molecular formula C19H21N5O B6136446 6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one

6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one

Cat. No. B6136446
M. Wt: 335.4 g/mol
InChI Key: YCQNVWCQMPBMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one, commonly referred to as PPM1, is a synthetic compound that has gained significant attention in scientific research. PPM1 has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

PPM1 functions as a protein phosphatase inhibitor, which means it inhibits the activity of protein phosphatases. Protein phosphatases are enzymes that remove phosphate groups from proteins, which is a critical step in regulating cellular processes. By inhibiting the activity of protein phosphatases, PPM1 can regulate various cellular processes, including cell division, differentiation, and apoptosis.
Biochemical and Physiological Effects:
PPM1 has been found to have various biochemical and physiological effects. In vitro studies have shown that PPM1 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PPM1 has also been found to regulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In vivo studies have shown that PPM1 can reduce tumor growth in animal models. PPM1 has also been found to play a critical role in regulating embryonic development.

Advantages and Limitations for Lab Experiments

PPM1 has several advantages as a research tool. It is a potent inhibitor of protein phosphatases, making it an ideal tool for studying the role of protein phosphatases in cellular processes. PPM1 is also highly specific, meaning it only inhibits a specific type of protein phosphatase. However, PPM1 has some limitations as a research tool. It is highly toxic, making it challenging to work with in lab experiments. PPM1 also has limited solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for PPM1 research. One potential direction is to explore the use of PPM1 as a potential drug target for the treatment of cancer. Another potential direction is to investigate the role of PPM1 in regulating other cellular processes, such as DNA repair and immune response. Additionally, future research could focus on developing new PPM1 inhibitors with improved solubility and reduced toxicity. Overall, PPM1 has significant potential as a research tool and a potential drug target, making it an exciting area of research for the future.

Synthesis Methods

PPM1 can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the use of pyridine, piperidine, and pyrrole derivatives. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

PPM1 has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, PPM1 has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In drug discovery, PPM1 has been explored as a potential target for the development of new drugs. In biochemistry, PPM1 has been found to play a crucial role in regulating various cellular processes, including cell division and differentiation.

properties

IUPAC Name

4-[1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19-12-17(21-14-22-19)15-6-10-23(11-7-15)13-16-4-3-9-24(16)18-5-1-2-8-20-18/h1-5,8-9,12,14-15H,6-7,10-11,13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQNVWCQMPBMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=O)NC=N2)CC3=CC=CN3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one

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